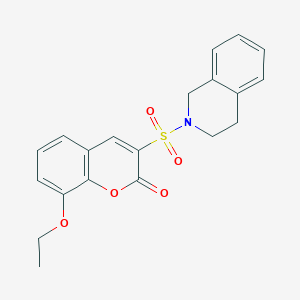![molecular formula C14H15N3O5S B6511325 ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1093741-31-1](/img/structure/B6511325.png)
ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as UV, IR, 1H NMR, HSQC, ESI–MS, and elemental analysis .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For example, the Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point, boiling point, flash point, and other properties can be determined experimentally .科学研究应用
Ethyl 5-APPC has been used in a variety of scientific research applications. It has been used to study the effects of various compounds on the activity of enzymes, to identify novel drug targets, and to investigate the biochemical and physiological effects of drugs. It has also been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to study the effects of drugs on gene expression.
作用机制
The mechanism of action of ethyl 5-APPC is not yet fully understood. However, it has been suggested that it may act as an inhibitor of enzymes involved in the metabolism of drugs, as well as an activator of certain receptors. It has also been suggested that it may act as an agonist of certain receptors, and as an antagonist of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-APPC are not yet fully understood. However, it has been suggested that it may have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been suggested that it may have a protective effect against oxidative stress.
实验室实验的优点和局限性
The main advantage of using ethyl 5-APPC in lab experiments is that it is relatively easy to synthesize and relatively inexpensive to purchase. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of using ethyl 5-APPC in lab experiments is that its mechanism of action is not yet fully understood, which can lead to unpredictable results.
未来方向
There are several potential future directions for the use of ethyl 5-APPC in scientific research. It could be used to further study its mechanism of action, as well as to study its effects on gene expression and other cellular processes. It could also be used to identify new drug targets and to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, it could be used to study its effects on inflammation, oxidative stress, and cancer. Finally, it could be used to study its effects on other physiological processes, such as metabolism and endocrine function.
合成方法
Ethyl 5-APPC can be synthesized from 3-acetylphenol and ethyl pyrazole-4-carboxylate in two steps. In the first step, 3-acetylphenol is reacted with ethyl pyrazole-4-carboxylate in the presence of sulfuric acid to form ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate. In the second step, the product is purified by recrystallization.
安全和危害
属性
IUPAC Name |
ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-3-22-14(19)12-8-15-16-13(12)23(20,21)17-11-6-4-5-10(7-11)9(2)18/h4-8,17H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTKVOHNUFTJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B6511245.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide](/img/structure/B6511248.png)
![N-(4-acetylphenyl)-2-({5-[(morpholin-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6511262.png)



![6-bromo-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6511291.png)

![2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6511296.png)

![N-(3,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6511311.png)
![N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide](/img/structure/B6511333.png)
![4-bromo-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B6511341.png)
![3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511345.png)